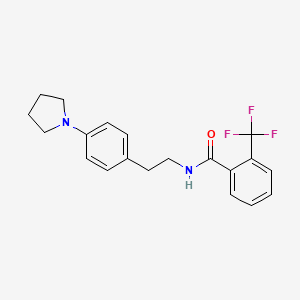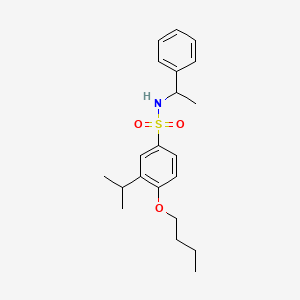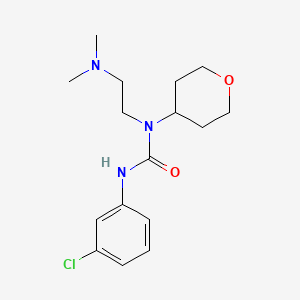![molecular formula C19H21BrN2O2 B2754956 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034358-83-1](/img/structure/B2754956.png)
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amide derivatives and has a molecular formula of C19H20BrNO2.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to decrease the production of pro-inflammatory cytokines, leading to a reduction in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions that can be explored with regards to the use of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research. These include:
1. Further studies to elucidate the precise mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of more efficient synthesis methods to increase the yield of this compound.
4. Investigation of its potential to be used in combination with other drugs for synergistic effects.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with 3-methoxyazetidine to form 3-(2-bromophenyl)-3-methoxyazetidine. This intermediate is then reacted with 4-aminophenylpropan-1-one to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide in scientific research are vast. It has been found to exhibit significant activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and antinociceptive properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-17-12-22(13-17)16-9-7-15(8-10-16)21-19(23)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJYYWSJOHIYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

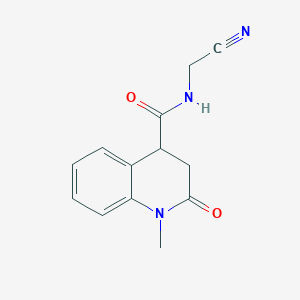
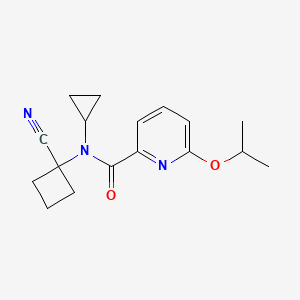
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)
![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)

![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)
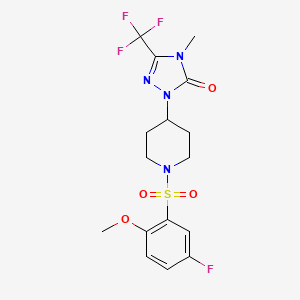
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2754889.png)
